5-Bromo-2-thienylzinc bromide

Description

Significance of Organozinc Reagents in Contemporary Synthetic Chemistry

First prepared by Edward Frankland in 1849, organozinc halides and diorganozincs initially took a backseat to the more reactive Grignard reagents. oup.com However, it was later recognized that their comparatively lower reactivity is a significant advantage, allowing for the presence of a wide array of sensitive functional groups. oup.comsigmaaldrich.com This high functional-group tolerance means that moieties such as nitriles, esters, amides, and ketones can be present in the organozinc reagent without interfering with the desired reaction. sigmaaldrich.com

The modern utility of organozinc reagents is dominated by their application in transition metal-catalyzed cross-coupling reactions, most notably the Palladium- or Nickel-catalyzed Negishi coupling. sigmaaldrich.comwikipedia.org This powerful C-C bond-forming strategy has become indispensable for the synthesis of complex molecules, including natural products and materials for electronic applications. wikipedia.orgslideshare.net Organozinc compounds are valued for their ease of preparation, high reactivity towards transition metal catalysts, and functional group compatibility, making them a cornerstone of contemporary organic synthesis. nih.gov

The preparation of these reagents has also evolved significantly. While traditional methods involved the transmetalation of more reactive organolithium or Grignard reagents, the development of highly activated zinc, such as Rieke® Zinc, allows for the direct insertion of zinc into carbon-halide bonds, even with less reactive aryl or vinyl chlorides and bromides. sigmaaldrich.comwikipedia.org

Overview of Heterocyclic Organozinc Compounds

The principles of organozinc chemistry extend powerfully into the realm of heterocyclic compounds, which are core structures in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The direct synthesis of heteroarylzinc reagents, such as those derived from pyridine, furan, and thiophene (B33073), provides a practical route to functionalized heterocycles. nih.govresearchgate.netnih.gov These reagents are typically prepared by the direct insertion of activated zinc into a carbon-halogen bond on the heterocyclic ring. researchgate.netnih.gov

Heterocyclic organozinc reagents participate effectively in cross-coupling reactions with a variety of electrophiles. nih.gov For example, pyridylzinc bromides have been successfully coupled with aryl halides and halophenols to create complex biaryl structures. nih.gov The stability and reactivity of these organozinc compounds under mild conditions make them valuable intermediates. nih.govresearchgate.net The development of methods to generate these reagents has been a key focus, as it opens up pathways to novel and complex heterocyclic molecules that were previously difficult to access. nih.govscispace.com

Positioning of 5-Bromo-2-thienylzinc Bromide within Thiophene Chemistry

Thiophene and its derivatives are crucial building blocks, particularly in the field of materials science for creating conducting polymers like polythiophenes. nih.gov The functionalization of the thiophene ring is key to tuning the properties of these materials. acs.org Methods for creating substituted thiophenes often rely on the cross-coupling reactions of thienyl organometallic reagents. nih.gov

Within this context, This compound emerges as a highly strategic reagent. It is a bifunctional molecule, possessing both a nucleophilic organozinc moiety at the 2-position and an electrophilic bromine atom at the 5-position. A facile protocol for its preparation involves the site-selective oxidative addition of active zinc into the carbon-bromine bond of 2,5-dibromothiophene (B18171). researchgate.netresearchgate.net

This dual reactivity allows for sequential, regioselective cross-coupling reactions. First, the thienylzinc bromide part can be used in a Negishi coupling to attach a substituent at the 2-position of the thiophene ring. The remaining bromine at the 5-position can then be subjected to a subsequent coupling reaction, providing controlled access to specifically designed 2,5-disubstituted thiophenes. researchgate.net This stepwise approach offers unprecedented control in generating trifunctionalized thiophenes and is a powerful tool for building complex thiophene-based molecular architectures. researchgate.net

Compound Properties and Identification

Below are the key identifiers and properties for the primary chemical compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 151073-94-8 |

| Molecular Formula | C₄H₂Br₂SZn |

| Molecular Weight | 307.32 g/mol |

| IUPAC Name | bromo(5-bromo-2-thienyl)zinc |

| InChI Key | CKUHRPBGJXZNIF-UHFFFAOYSA-M |

| Physical Form | Typically supplied as a solution in THF |

Data sourced from available chemical supplier information. sigmaaldrich.com

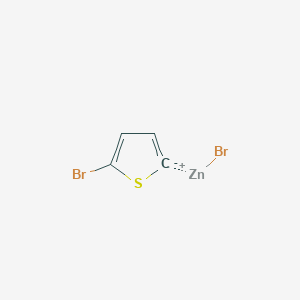

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2H-thiophen-2-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCPOFIURDPFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Thienylzinc Bromide

Direct Insertion of Active Zinc into Carbon-Bromine Bonds

The direct insertion of zinc metal into the carbon-bromine bond of a suitable thiophene (B33073) precursor is a primary method for the formation of 5-Bromo-2-thienylzinc bromide. This oxidative addition reaction necessitates the use of activated zinc to overcome the inherent inertness of bulk zinc metal.

Utilization of Rieke Zinc (Zn*) for Oxidative Addition

Highly reactive zinc, commonly known as Rieke zinc (Zn*), is particularly effective for the synthesis of organozinc compounds like this compound. riekemetals.comresearchgate.net Prepared by the reduction of zinc salts, typically ZnCl₂, with an alkali metal such as lithium or potassium in the presence of an electron carrier like naphthalene, Rieke zinc exhibits a high surface area and reactivity. researchgate.netwikipedia.orgnih.gov This enhanced reactivity allows for the direct oxidative addition to aryl halides, which is often sluggish with commercial zinc dust. researchgate.netnih.gov The use of Rieke zinc facilitates the formation of the organozinc reagent under milder conditions and with greater efficiency. riekemetals.com

Activation Protocols for Zinc Powder

Beyond the use of Rieke zinc, various activation protocols for commercially available zinc powder have been developed to enhance its reactivity for oxidative addition. Common methods include:

Acid Washing : Treatment of zinc dust with dilute hydrochloric acid can remove the passivating layer of zinc oxide from the metal surface. orgsyn.orgscribd.comyoutube.com

Chemical Activators : Additives such as 1,2-dibromoethane (B42909), iodine, and trimethylsilyl (B98337) chloride (TMSCl) are frequently used to activate zinc. nih.gov These reagents react with the zinc surface to generate fresh, reactive sites. The combination of 1,2-dibromoethane and TMSCl is a known method for activating zinc dust. google.com

Mechanochemical Activation : Grinding or milling zinc metal can also serve as an activation method, increasing the surface area and disrupting the oxide layer. nih.gov

These activation procedures are crucial for initiating the oxidative addition reaction with the thiophene precursor.

Site-Selective Oxidative Addition in Dibrominated Thiophenes

The synthesis of this compound often starts from 2,5-dibromothiophene (B18171). The regioselectivity of the zinc insertion is a critical aspect of this synthesis. The carbon-bromine bond at the 2-position of the thiophene ring is more susceptible to oxidative addition than the bond at the 3- or 4-position. This is attributed to the higher reactivity of the α-positions (C2 and C5) in thiophene towards electrophilic attack and metallation. wikipedia.org In the case of 2,5-dibromothiophene, the oxidative insertion of zinc occurs preferentially at one of the C-Br bonds, leading to the formation of the desired this compound. This site-selectivity is a key feature in the synthesis of asymmetrically substituted thiophenes.

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions plays a significant role in the successful synthesis of organozinc reagents.

Solvents : Ethereal solvents are commonly employed for the preparation of organozinc compounds. google.com Tetrahydrofuran (B95107) (THF) is a preferred solvent due to its ability to dissolve a wide range of organozinc reagents and its coordinating properties which can stabilize the organometallic species. google.comriekemetals.com Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also been used, as they can accelerate the oxidative addition process. nih.govacs.orgnih.gov

Inert Atmosphere : Due to the air and moisture sensitivity of organozinc reagents, all synthetic procedures must be carried out under an inert atmosphere, typically nitrogen or argon. wikipedia.orgriekemetals.com This prevents the decomposition of the product and ensures a high yield.

Additives : The addition of lithium chloride (LiCl) has been shown to facilitate the formation of organozinc reagents in THF by forming a soluble adduct with the organozinc compound, thus removing it from the metal surface and promoting further reaction. wikipedia.orgnih.gov

Proper control of these parameters is essential for the efficient and reproducible synthesis of this compound.

Halogen-Zinc Exchange Reactions

An alternative to the direct insertion of zinc is the halogen-zinc exchange reaction. This method involves the reaction of a more reactive organometallic species with a halogenated thiophene to generate the desired organozinc compound.

Precursor Thiophene Derivatives

The halogen-zinc exchange reaction typically utilizes a dihalo-substituted thiophene as the precursor. For the synthesis of this compound, 2,5-dibromothiophene is the logical starting material. The exchange reaction is performed using an organozinc reagent, such as diethylzinc (B1219324) or diisopropylzinc, often in the presence of a catalyst or a lithium salt. nih.govnih.gov This method offers a mild and often highly selective route to functionalized organozinc reagents. nih.govnih.gov The reactivity differences between the two bromine atoms on the thiophene ring can be exploited to achieve selective exchange at one position.

Catalytic Enhancements (e.g., Lithium Chloride)

The direct insertion of zinc metal into organic halides is a common method for preparing organozinc reagents. However, the reaction can often be sluggish. The use of lithium chloride (LiCl) as an additive has been shown to significantly accelerate the formation of organozinc compounds from organic iodides and bromides in solvents like tetrahydrofuran (THF). organic-chemistry.org This enhancement allows the synthesis to proceed efficiently at moderate temperatures, typically between 25-50°C. organic-chemistry.org

The role of LiCl is multifaceted; it is thought to break down the passivating layer on the zinc surface and to solubilize the organozinisc species as it forms, thereby exposing fresh metal surface for reaction. organic-chemistry.orgresearchgate.net This protocol has been successfully applied to a wide range of functionalized aryl and heteroaryl halides, suggesting its applicability to the synthesis of this compound from 2,5-dibromothiophene. The use of commercially available zinc powder in the presence of LiCl offers a simple and high-yielding pathway to various functionalized organozinc reagents. organic-chemistry.org

| Aryl Halide | Conditions | Yield (%) |

|---|---|---|

| 4-Iodobenzonitrile | Zn, THF, 25°C, 3h | <10 |

| 4-Iodobenzonitrile | Zn, LiCl, THF, 25°C, 3h | >95 |

| Ethyl 4-bromobenzoate | Zn, THF, 50°C, 12h | ~20 |

| Ethyl 4-bromobenzoate | Zn, LiCl, THF, 50°C, 2h | >95 |

This table illustrates the significant rate and yield enhancement provided by the addition of lithium chloride in the synthesis of aryl zinc reagents. Data is generalized from findings in related literature. organic-chemistry.org

Electrochemical Synthesis of Thienylzinc Species

Electrochemical methods offer a powerful alternative for the synthesis of organometallic reagents, often proceeding under mild conditions with high selectivity.

The electrochemical synthesis of thienylzinc species can be effectively achieved through the nickel-catalyzed reduction of dihalothiophenes. Specifically, the electrolysis of a solution containing 2,5-dibromothiophene, a zinc salt, and a catalytic amount of a nickel-bipyridine complex can selectively yield the mono-zincated product. rsc.org This process typically employs a sacrificial zinc anode in an undivided cell. rsc.org

The mechanism involves the electrochemical reduction of the Ni(II) catalyst to a highly reactive Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the C-Br bond of 2,5-dibromothiophene. Subsequent transmetalation with a zinc species regenerates the Ni(II) catalyst and forms the desired thienylzinc bromide. The selectivity for the mono-zincated product is a key feature of this method.

| Substituent in 3-position | Yield of Monozincated Species (%) |

|---|---|

| H | 65 |

| Methyl | 85 |

| Hexyl | 90 |

| Phenyl | 82 |

This table shows the yields of various 3-substituted-5-bromo-2-thienylzinc bromides prepared via nickel-catalyzed electrochemical reduction. The data is adapted from a study on substituted dibromothiophenes. rsc.org

The electrochemical approach also allows for stepwise functionalization. Starting from 2,5-dibromothiophene, the selective formation of this compound can be achieved. rsc.org The reaction conditions, such as the applied potential and the charge passed, can be controlled to favor the mono-addition of zinc. This intermediate can then be isolated or used in situ for subsequent reactions. This stepwise nature provides a high degree of control over the synthesis, allowing for the introduction of various functional groups if desired, before or after the formation of the organozinc reagent. The mild conditions of the electrochemical synthesis are compatible with a wide range of functional groups. rsc.org

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

When comparing the synthetic methodologies for this compound, several factors must be considered:

Efficiency: The direct insertion method, when enhanced with lithium chloride, can be highly efficient, often providing near-quantitative yields. organic-chemistry.org The electrochemical method also demonstrates good to excellent yields, though these can be influenced by factors such as substrate and reaction conditions. rsc.org

Selectivity: The electrochemical method offers high selectivity for the mono-zincated product from dihalo-precursors, which is a significant advantage for producing this compound from 2,5-dibromothiophene. rsc.org Achieving similar selectivity with the direct insertion method might require careful control of stoichiometry and reaction times.

Scalability: The direct insertion method is generally considered highly scalable and is amenable to large-scale industrial production. Continuous flow processes for the synthesis of organozinc reagents via direct insertion have also been developed, further enhancing scalability. researchgate.net Electrochemical synthesis, while traditionally a laboratory-scale technique, has seen significant advancements in reactor design and technology, making it increasingly viable for larger-scale applications. nih.gov The scalability of electrochemical methods can be demonstrated in multi-gram scale experiments. organic-chemistry.orgrsc.org

Cross Coupling Reactions Involving 5 Bromo 2 Thienylzinc Bromide

Stille Coupling Reactions (Comparative Studies)

The Stille coupling employs organotin (stannane) reagents. It is known for its excellent functional group tolerance and insensitivity to moisture. mdpi.com A comparative analysis with the Negishi coupling of 5-Bromo-2-thienylzinc bromide reveals key distinctions.

Toxicity : The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. mdpi.com Organozinc reagents are considerably less toxic.

Reaction Scope and Conditions : Both reactions are highly versatile. However, Stille couplings can be more effective for substrates that are challenging for other methods. For example, Stille reactions have shown higher yields than Suzuki couplings when dealing with substrates containing coordinating groups (e.g., aldehydes, esters, heterocycles) or when significant steric hindrance is present. nih.gov This suggests the Stille reaction might be advantageous in certain complex syntheses where a Negishi coupling could falter.

Stereochemistry : A notable advantage of the Stille coupling is its ability to proceed with retention of configuration, particularly in the cross-coupling of secondary alkyl stannanes. nih.gov

Copper-Catalyzed Coupling Reactions (e.g., Acylation, Amination)

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. For organozinc reagents like this compound, copper-catalyzed amination and acylation are valuable transformations for forming C-N and C-C bonds, respectively.

Acylation: Copper-catalyzed acylation reactions can be used to form ketones from organozinc reagents and acyl chlorides. While the palladium-catalyzed Fukuyama coupling is a well-known method for this transformation, copper catalysis provides an alternative pathway. These reactions typically involve the formation of a copper-zinc species that facilitates the coupling with the electrophilic acyl chloride. The process is valued for its tolerance of various functional groups.

Amination: The synthesis of N-aryl amines is crucial in medicinal and agrochemical industries. rsc.org Copper-catalyzed electrophilic amination of organozinc nucleophiles is a well-documented method. The reaction couples diorganozinc reagents with electrophilic nitrogen sources, such as O-benzoyl hydroxylamines, in the presence of a copper catalyst to produce secondary and tertiary amines in good yields. This method is noted for its broad functional group compatibility and its tolerance for significant steric hindrance. The process is operationally simple, often requiring only a straightforward extractive workup to isolate the pure product.

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Chlorides (R-COCl) | Ketones (Thienyl-CO-R) | Cu(I) or Cu(II) catalyst, aprotic solvent (e.g., THF). |

| Amination | O-Benzoyl Hydroxylamines (R₂NOC(O)Ph) | Amines (Thienyl-NR₂) | Catalytic quantities of copper salts, often with ZnCl₂ cocatalysis. |

Photoredox Catalysis in Reactions of this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions that are often complementary to traditional thermal methods. ethz.ch When combined with transition metal catalysis (a strategy known as dual catalysis), it can significantly enhance the efficiency of cross-coupling reactions.

The integration of photoredox catalysis with nickel catalysis has proven particularly effective for cross-coupling reactions involving aryl bromides. rsc.org This dual catalytic approach offers several advantages:

Milder Reaction Conditions : Many cross-coupling reactions that traditionally require high temperatures can proceed at or near room temperature, which improves functional group tolerance. youtube.com

Enhanced Rates : By accessing radical-based reaction pathways, photoredox catalysis can dramatically accelerate reactions that are sluggish under thermal conditions. acs.org

Improved Selectivity : The generation of radical intermediates under precise photocatalytic control can lead to higher selectivity and suppress unwanted side reactions, such as homocoupling. nih.gov

In a typical dual photoredox/nickel cycle, the photocatalyst absorbs visible light and becomes a potent single-electron donor or acceptor. This initiates a radical pathway that intersects with the nickel catalytic cycle, facilitating key steps like oxidative addition or reductive elimination that might otherwise have high activation barriers. rsc.orgnih.gov This approach has been successfully used for the thioetherification of various aryl and heteroaryl bromides, demonstrating its utility for substrates containing sulfur. nih.gov

| Parameter | Traditional Thermal Coupling (e.g., Negishi) | Dual Photoredox/Nickel Coupling |

|---|---|---|

| Energy Source | Heat | Visible Light (e.g., Blue LEDs) |

| Temperature | Often elevated (60-100 °C) | Typically room temperature |

| Key Intermediates | Organometallic species in integer oxidation states (e.g., Pd(0), Pd(II)) | Radical intermediates, open-shell organometallic species (e.g., Ni(I), Ni(III)) nih.gov |

| Functional Group Tolerance | Good, but limited by thermal sensitivity | Excellent, due to mild conditions nih.gov |

The mechanism of photoredox-enhanced cross-coupling often involves single-electron transfer (SET) to generate radical intermediates. acs.org In what can be described as an electron-catalyzed reaction, an electron acts as the true catalyst. This process can be accelerated by photoredox catalysis.

The general mechanism proceeds as follows:

Initiation by SET : The reaction can be initiated by a single-electron transfer from an organometallic reagent (like an arylzinc halide) to the aryl bromide coupling partner. However, this step can be slow. A photocatalyst dramatically accelerates this. The photocatalyst absorbs light and enters an excited state, becoming a powerful reductant.

Formation of Radical Anion : The excited photocatalyst transfers an electron to the aryl bromide (Ar-Br). This forms a radical anion ([Ar-Br]•⁻).

Fragmentation : The radical anion is unstable and rapidly fragments, cleaving the carbon-bromine bond to generate an aryl radical (Ar•) and a bromide anion (Br⁻). nih.gov

Engagement with the Cross-Coupling Cycle : The newly formed aryl radical is then captured by a low-valent transition metal catalyst, typically Ni(0) or Ni(I), in a dual catalytic system. This step, which can be considered a form of "open-shell transmetalation," forms a high-valent organonickel intermediate (e.g., Aryl-Ni(II)). acs.org

Transmetalation and Reductive Elimination : The organozinc reagent (this compound) then undergoes transmetalation with the Aryl-Ni(II) complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active nickel catalyst, thus closing the cycle.

This photoredox-mediated pathway provides an alternative to the classical two-electron oxidative addition step, often overcoming the high activation energy associated with it and enabling reactions under much milder conditions. acs.org

Mechanistic Investigations of Reactions with 5 Bromo 2 Thienylzinc Bromide

Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling involving 5-Bromo-2-thienylzinc bromide, proceeds through a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A low-valent transition metal complex, typically palladium(0) or nickel(0), serves as the active catalyst. wikipedia.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to the low-valent transition metal center. In the context of reactions with this compound, this step typically involves an aryl bromide (Ar-Br) reacting with a Pd(0) or Ni(0) complex. This process involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the metal and the aryl group and the metal and the bromide, respectively. The metal center is oxidized from its initial oxidation state (e.g., Pd(0)) to a higher one (e.g., Pd(II)). illinois.edu

The rate of oxidative addition is influenced by several factors, including the nature of the halide, the electronic properties of the aryl group, and the ligands coordinated to the metal center. For instance, aryl iodides generally react faster than aryl bromides, which in turn are more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step. The choice of phosphine (B1218219) ligands on the palladium or nickel catalyst also plays a critical role, with bulkier and more electron-donating ligands often promoting this step. nih.gov

Table 1: Relative Rates of Oxidative Addition for Different Aryl Halides with a Generic Pd(0) Catalyst

| Aryl Halide | Relative Rate |

|---|---|

| Aryl Iodide | >100 |

| Aryl Bromide | 1 |

| Aryl Chloride | <0.01 |

Note: This table presents generalized relative rates for illustrative purposes, as specific rates can vary significantly with reaction conditions.

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organozinc reagent, in this case, the 5-bromo-2-thienyl group, is transferred to the transition metal center. This displaces the halide ion from the metal complex. The organopalladium or organonickel intermediate formed in the oxidative addition step reacts with this compound, resulting in a new diorganometal complex where both the aryl group (from the aryl halide) and the 5-bromo-2-thienyl group are attached to the metal. nih.govchemrxiv.org

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the aryl and the 5-bromo-2-thienyl moieties) on the transition metal complex couple and are eliminated from the metal center to form the final cross-coupled product. This process regenerates the low-valent transition metal catalyst, which can then re-enter the catalytic cycle. The oxidation state of the metal is reduced back to its initial state (e.g., Pd(II) to Pd(0)). illinois.edu

Reductive elimination is generally favored for complexes with cis-oriented organic ligands. The steric and electronic properties of the ligands on the metal center can influence the rate of this step. Bulky ligands can promote reductive elimination by increasing steric crowding around the metal center, which is relieved upon elimination of the product. nih.gov

Role of Catalyst Ligands and Additives in Reaction Pathways

Bulky and electron-rich phosphine ligands, such as those of the Buchwald-type, have been shown to be highly effective in promoting the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. nih.gov The steric bulk of these ligands can facilitate the formation of coordinatively unsaturated metal species that are more reactive in oxidative addition, while also promoting the final reductive elimination step.

Additives can play a variety of roles. For instance, halide salts can influence the formation and reactivity of organozinc species. The presence of lithium salts is often crucial for the formation of soluble and reactive organozinc reagents. In some cases, additives can also assist in the regeneration of the active catalyst or prevent catalyst decomposition. uni-muenchen.de

Table 2: Common Ligands and Their General Effects in Negishi Cross-Coupling

| Ligand Type | Example | General Effect on Catalytic Cycle |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine | General purpose, moderate activity. |

| Bidentate Phosphines | dppe, dppf | Enhanced catalyst stability. |

| Bulky, Electron-Rich Phosphines | Buchwald ligands (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, high activity. |

Influence of Steric and Electronic Effects on Reactivity and Selectivity

Steric and electronic effects of both the substrates and the catalyst play a profound role in determining the reactivity and selectivity of cross-coupling reactions with this compound.

Steric Effects: The steric hindrance around the reaction centers can significantly impact the rates of the individual steps in the catalytic cycle. For example, highly substituted aryl halides may undergo oxidative addition more slowly. Similarly, bulky ligands on the catalyst can influence which substrates can effectively coordinate to the metal center. In the reductive elimination step, steric repulsion between the coupling partners can accelerate the formation of the C-C bond. dntb.gov.ua

Electronic Effects: The electronic properties of the substrates and ligands are also critical. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step by making the carbon atom more electrophilic. Conversely, electron-donating groups can slow this step down. For the organozinc reagent, a more nucleophilic organic group will typically transmetalate more rapidly. The electronic nature of the ligands on the catalyst can tune the reactivity of the metal center, with more electron-donating ligands generally increasing the rate of oxidative addition.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of transition metal-catalyzed cross-coupling reactions. These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products along the reaction pathway.

By mapping out the potential energy surface of the catalytic cycle, computational studies can provide valuable insights into:

The relative energies of different mechanistic pathways.

The structures of key intermediates and transition states.

The activation barriers for each elementary step, helping to identify the rate-determining step.

The role of ligands and additives in stabilizing intermediates or lowering transition state energies.

For reactions involving this compound, DFT calculations can help to elucidate the specific role of the thienyl moiety, including the influence of the sulfur heteroatom and the bromo substituent on the electronic structure and reactivity of the organozinc reagent. These theoretical investigations complement experimental studies and contribute to a more comprehensive understanding of the reaction mechanism, aiding in the rational design of more efficient catalytic systems.

Table 3: Illustrative Computationally Derived Energy Barriers for a Model Negishi Coupling Reaction

| Mechanistic Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15-20 |

| Transmetalation | 18-25 |

| Reductive Elimination | 10-15 |

Note: These are representative values for a generic palladium-catalyzed Negishi coupling and can vary significantly depending on the specific substrates, catalyst, and computational method used.

Applications of 5 Bromo 2 Thienylzinc Bromide in Complex Molecule Synthesis

Synthesis of Thiophene-Based Derivatives

The primary application of 5-Bromo-2-thienylzinc bromide lies in its ability to introduce the 5-bromo-2-thienyl group into various organic scaffolds. This is most commonly achieved through Negishi coupling, a powerful reaction that couples organozinc compounds with organic halides in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance and its ability to form C-C bonds between different types of carbon atoms (sp³, sp², and sp).

Functionalized Heterocyclic Systems

Preparation of Oligothiophenes and Thiophene (B33073) Trimers

The synthesis of oligothiophenes and thiophene trimers is a key area where bromo-thiophenes and their derivatives are extensively used. These conjugated systems are the fundamental components of organic electronic materials. While direct examples employing this compound are not explicitly detailed in numerous research articles, the strategy for synthesizing such molecules often involves the iterative cross-coupling of thiophene units. For instance, a common approach is the coupling of a monohalogenated thiophene with a dihalogenated thiophene. In this context, this compound could serve as a nucleophilic partner in a Negishi coupling reaction with a dibrominated thiophene derivative to construct a thiophene trimer. The bromine atom on the resulting trimer would then allow for further functionalization or polymerization.

| Reactant 1 | Reactant 2 | Coupling Reaction | Product Type |

| This compound | Aryl halide | Negishi Coupling | Functionalized Thiophene |

| This compound | Dihalogenated Thiophene | Negishi Coupling | Thiophene Dimer/Trimer Precursor |

Role in Medicinal Chemistry Synthesis

Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds. The ability to introduce a substituted thiophene ring into a molecule can significantly impact its pharmacological properties.

Intermediate for Biologically Active Compounds

Organobromine compounds, including this compound, serve as crucial intermediates in the synthesis of various biologically active molecules. The bromine atom provides a reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups that can modulate the biological activity of the final compound. Thiophene-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds often relies on the strategic use of halogenated thiophene precursors to build the desired molecular architecture.

Synthesis of Thiophene-Containing Pharmaceuticals

| Therapeutic Area | Potential Application of Thiophene Derivatives |

| Oncology | Synthesis of kinase inhibitors and anti-proliferative agents. |

| Infectious Diseases | Development of novel antibacterial and antifungal compounds. |

| Neurology | Creation of central nervous system active agents. |

Applications in Materials Science

The field of materials science, particularly in the area of organic electronics, heavily relies on the synthesis of π-conjugated systems. Thiophene-based oligomers and polymers are at the forefront of this research due to their excellent charge transport properties. Bromo-functionalized thiophenes are essential starting materials for the synthesis of these materials. Through polymerization reactions, such as Stille or Suzuki polycondensation, these monomers can be linked together to form long, conjugated polymer chains. This compound, with its reactive zinc-carbon bond and the remaining bromine atom, is a bifunctional monomer that could be utilized in step-growth polymerization processes to create thiophene-containing polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Synthesis of Monomers for Conjugated Polymers (e.g., Regioregular Poly(3-hexylthiophene) (P3HT))

The synthesis of well-defined conjugated polymers is paramount for achieving high performance in organic electronic devices. Regioregular poly(3-hexylthiophene) (P3HT) is a benchmark conjugated polymer extensively used in organic electronics. The precise arrangement of the hexyl side chains along the polymer backbone, known as regioregularity, is crucial for efficient charge transport. This compound serves as a key intermediate in the synthesis of the monomers required for the production of highly regioregular P3HT.

Organozinc compounds, such as this compound, are instrumental in cross-coupling reactions, most notably Negishi coupling. researchgate.netnih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the thienylzinc reagent and another organic halide. In the context of P3HT monomer synthesis, this chemistry enables the strategic coupling of thiophene units to construct the desired monomer precursors.

The general synthetic strategy involves the reaction of this compound with a suitably functionalized thiophene derivative. This approach offers a high degree of control over the resulting molecular structure, which is essential for achieving the high regioregularity required for efficient polymer packing and charge mobility in the final P3HT polymer. Thiophene-based trimers can also be prepared using organozinc intermediates in palladium-catalyzed coupling reactions. nih.gov

Development of Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to the molecular structure of the organic materials used. Thiophene-based oligomers and polymers are a prominent class of organic semiconductors, and this compound is a valuable tool for their synthesis. nih.gov The ability to introduce a brominated thienyl unit into a larger molecular framework through controlled cross-coupling reactions allows for the fine-tuning of the electronic properties of the resulting semiconductor.

The presence of the bromine atom in this compound provides a reactive handle for further functionalization. This allows for the synthesis of a diverse library of thiophene-containing molecules with varying electron-donating or electron-withdrawing substituents. This modulation of the electronic structure is critical for designing organic semiconductors with specific charge transport characteristics, such as n-type, p-type, or ambipolar behavior.

Dibromothiophenes are recognized as important building blocks in materials chemistry for the preparation of various thiophene oligomers and polymers through coupling reactions like Stille and Suzuki. nih.gov The use of organozinc reagents like this compound in Negishi coupling provides an alternative and often advantageous route to these materials.

Organic Photovoltaic Materials

Organic photovoltaic (OPV) devices, or organic solar cells, rely on the light-absorbing properties of a specifically designed active layer, which is typically a blend of electron-donating and electron-accepting organic materials. researchgate.nettum.de Thiophene-based conjugated polymers, including P3HT, are widely used as the electron donor material in the active layer of OPV devices.

The synthesis of these donor polymers often begins with the construction of tailored monomer units. This compound can be utilized in the synthesis of these monomers, enabling the creation of polymers with optimized light absorption profiles and energy levels for efficient exciton (B1674681) generation and charge separation.

Advanced Methodologies and Future Research Directions

Development of More Sustainable Synthetic Routes (e.g., utilizing zinc dust)

The traditional synthesis of organozinc reagents often involves highly reactive zinc sources. However, recent research has shifted towards more sustainable and economically viable methods, with a significant focus on the direct use of commercially available zinc dust. This approach is advantageous as it avoids the energy-intensive preparation of highly activated Rieke® zinc.

A notable advancement is the cobalt-catalyzed synthesis of functionalized aryl- and thienylzinc species from the corresponding bromides using zinc dust. researchgate.net This method operates under mild conditions and demonstrates high efficiency. The procedure involves the reduction of a cobalt halide by zinc dust, which generates a low-valent cobalt species capable of oxidatively adding to the carbon-bromine bond of 2,5-dibromothiophene (B18171). A subsequent transmetalation with zinc bromide then yields the desired 5-Bromo-2-thienylzinc bromide. This process is not only efficient but also exhibits broad functional group tolerance, making it a greener alternative to classical methods.

The key advantages of using zinc dust in a catalyzed system include:

Operational Simplicity: The reaction can often be performed as a one-pot procedure.

Cost-Effectiveness: Zinc dust is an inexpensive and readily available industrial material.

Functional Group Tolerance: The mild reaction conditions allow for the presence of sensitive functional groups like esters and nitriles.

Research on similar compounds, such as 2-Bromo-3-hexylthien-5-ylzinc bromide, further validates the utility of zinc dust for the oxidative insertion into carbon-bromine bonds of thiophene (B33073) rings. nih.govguidechem.com

Table 1: Comparison of Synthetic Routes to Thienylzinc Reagents

| Method | Zinc Source | Catalyst | Key Advantages |

|---|---|---|---|

| Classical Method | Activated Zinc (Rieke® Zinc) | None | High reactivity |

Chemo- and Regioselective Functionalization Strategies

This compound possesses two distinct reactive sites: the carbon-zinc bond at the 2-position and the carbon-bromine bond at the 5-position. This structure allows for highly selective functionalization strategies.

Chemoselectivity: The C(sp²)-Zn bond is significantly more reactive in palladium- or nickel-catalyzed cross-coupling reactions (like the Negishi coupling) than the C(sp²)-Br bond. This difference in reactivity allows for the selective formation of a new carbon-carbon bond at the 2-position while leaving the bromine atom at the 5-position untouched. This bromine can then be used in subsequent transformations, such as another cross-coupling reaction under different conditions, an organometallic addition, or a substitution reaction. The synthesis of thienylzinc reagents using cobalt and zinc dust has been shown to be compatible with a variety of functional groups, including esters and cyano groups, highlighting the chemoselective nature of these reagents. researchgate.net

Regioselectivity: The formation of the organozinc reagent itself is highly regioselective, typically occurring at the more reactive alpha-position of the thiophene ring. Once formed, its subsequent reactions are also regioselective. For instance, in a Negishi coupling, the new substituent is introduced exclusively at the 2-position. This provides a reliable method for constructing 2,5-disubstituted thiophenes in a controlled, stepwise manner. For example, a Suzuki cross-coupling reaction can be employed to functionalize the 5-position of a 2-bromothiophene (B119243) derivative, demonstrating the precise positional control achievable on this scaffold. nih.govresearchgate.net

Expansion to Novel Catalytic Systems (e.g., Cobalt Catalysis)

While palladium has traditionally dominated the field of cross-coupling reactions, its high cost and toxicity have prompted a search for alternatives. Cobalt, being more abundant, less expensive, and less toxic, has emerged as a powerful catalyst for reactions involving organozinc reagents. nih.gov

LMU chemists have developed robust cobalt-catalyzed cross-coupling reactions of solid, bench-stable organozinc reagents with various organic halides. nih.gov These systems have proven effective for linking heterocyclic moieties, which can be challenging for palladium catalysts due to potential catalyst deactivation. nih.gov The use of cobalt salts is approximately 800 times cheaper than palladium salts and offers a more sustainable approach to carbon-carbon bond formation. nih.gov

The cobalt-catalyzed cross-coupling of this compound with aryl or heteroaryl halides would proceed as follows:

Catalyst: CoCl₂ or CoBr₂

Ligand: Often a simple bipyridine or isoquinoline (B145761) ligand is sufficient. baranlab.org

Reaction: The thienylzinc reagent transfers its organic group to the cobalt center, which then undergoes reductive elimination with the organic halide to form the cross-coupled product and regenerate the active cobalt catalyst.

This methodology tolerates a wide array of sensitive functional groups and can often be performed in technical-grade solvents, enhancing its industrial applicability. researchgate.netnih.gov

Tandem and Cascade Reaction Sequences

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without the isolation of intermediates. chemicalbook.com This approach significantly increases synthetic efficiency and atom economy.

While specific, documented cascade reactions involving this compound are not prevalent in the literature, its bifunctional nature makes it an ideal candidate for the design of such sequences. A hypothetical cascade could be designed as follows:

Initiation: A chemoselective Negishi cross-coupling reaction at the C-Zn bond introduces a substituent onto the thiophene ring.

Propagation: The introduced substituent contains a reactive group (e.g., a nucleophile) that is positioned to react intramolecularly with the bromine atom at the 5-position, leading to a cyclization and the formation of a fused ring system.

Alternatively, a one-pot, two-step sequence could involve:

Step 1: A cobalt-catalyzed Negishi coupling at the 2-position.

Step 2: Addition of a different catalyst (e.g., palladium) and coupling partner to react at the 5-bromo position.

Such strategies would enable the rapid construction of complex molecular architectures from a simple starting material.

Potential Applications in Supramolecular Chemistry and Nanotechnologies

The unique electronic and structural properties of the thiophene ring make it a valuable building block in materials science.

Nanotechnologies: this compound is a key precursor for the synthesis of regioregular polythiophenes, such as poly(3-hexylthiophene) (P3HT). These conjugated polymers are cornerstone materials in the field of organic electronics and nanotechnologies. The synthesis can be achieved through polymerization reactions like the Kumada catalyst-transfer polycondensation, where the organozinc (or the corresponding Grignard) reagent acts as the monomer. The resulting polymers are used in:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

The ability to precisely control the synthesis of the monomer unit allows for fine-tuning the electronic properties of the final polymer, which is critical for device performance.

Supramolecular Chemistry: Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Thiophene-based molecules can be designed to participate in self-assembly processes. By using this compound as a starting material, one can introduce functional groups capable of forming specific non-covalent bonds (e.g., hydrogen bonds, π-π stacking interactions). For example, attaching amide or carboxylic acid groups to the thiophene ring can induce the formation of well-ordered supramolecular polymers or discrete assemblies in solution or the solid state. These ordered structures are of interest for creating novel sensors, molecular machines, and smart materials.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 5-Bromo-2-thienylzinc bromide in laboratory settings?

- This compound is typically prepared via halogen-zinc exchange reactions using zinc metal or activated zinc reagents. The compound is often stabilized in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres to prevent decomposition. For example, organozinc reagents like this are synthesized by reacting brominated thiophene precursors with zinc dust in the presence of catalysts such as lithium chloride .

Q. How should this compound be stored to maintain its reactivity?

- Due to its air- and moisture-sensitive nature, the reagent must be stored under an inert gas (e.g., argon or nitrogen) at low temperatures (e.g., -20°C). Solutions in THF should be kept in tightly sealed, flame-dried glassware to prevent oxidation or hydrolysis, which can lead to reduced reactivity .

Q. What are the primary applications of this compound in synthetic chemistry?

- This organozinc reagent is widely used in cross-coupling reactions, such as Negishi couplings, to introduce brominated thienyl groups into target molecules. It enables the formation of carbon-carbon bonds in complex heterocyclic systems, particularly in pharmaceuticals and materials science .

Advanced Research Questions

Q. What strategies optimize coupling reactions using this compound to achieve higher yields?

- Key factors include solvent polarity (e.g., THF or Et₂O), catalyst selection (e.g., Pd(PPh₃)₄ or NiCl₂), and reaction temperature. For instance, using a 1:1 mixture of ethyl acetate and petroleum ether as a solvent system during purification can improve yields by minimizing side reactions . Pre-activation of zinc or using lithium chloride as an additive may also enhance reactivity .

Q. How do steric and electronic factors of substituents on the thienyl ring influence the reactivity of this compound in cross-coupling reactions?

- Electron-withdrawing groups (e.g., bromine) increase the electrophilicity of the zinc-bound carbon, enhancing coupling efficiency. Steric hindrance from bulky substituents, however, can reduce reaction rates. Comparative studies with iodinated analogs (e.g., 5-iodo-2-thienylzinc bromide) show faster transmetallation but similar product profiles .

Q. What analytical techniques are most effective for characterizing products derived from this compound?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for structural confirmation. Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry, as demonstrated in studies of brominated benzoic acid derivatives . High-performance liquid chromatography (HPLC) can assess purity and reaction progress .

Q. How does the reactivity of this compound compare to other organometallic reagents in forming carbon-carbon bonds?

- Unlike Grignard reagents (e.g., phenylmagnesium bromide), organozinc compounds exhibit lower basicity, reducing undesired side reactions with sensitive functional groups. However, they require palladium or nickel catalysts for cross-couplings, whereas Grignard reagents can directly react with electrophiles. Comparative studies show organozinc reagents are superior in stereoselective syntheses .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.